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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary preclinical toxicology
studies for lysergide tartrate (the tartrate salt of lysergic acid diethylamide, LSD), a potent
psychedelic compound under investigation for various psychiatric disorders. While much of the
detailed quantitative data from Good Laboratory Practice (GLP)-compliant studies remains
proprietary to developers, this document synthesizes publicly available information and outlines
the standard, regulatory-required experimental protocols that form the basis of the safety
assessment for this class of compounds.

Introduction and Mechanism of Action

Lysergide tartrate is a semi-synthetic ergoline derivative being developed under the
investigational name MM-120 for conditions such as Generalized Anxiety Disorder (GAD).[1] Its
profound psychological effects are primarily mediated by its activity as a partial agonist at
serotonin-2A (5-HT2A) receptors.[2][3] This interaction triggers a cascade of intracellular
signaling events, predominantly through the Gg/11 pathway, which is believed to underpin its
therapeutic and psychoactive properties.[4] A comprehensive preclinical toxicology program is
essential to characterize the safety profile of lysergide tartrate and establish a safe starting
dose for human clinical trials, forming a critical component of an Investigational New Drug
(IND) application.[5][6]

Primary Signaling Pathway
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The binding of lysergide to the 5-HT2A receptor initiates a well-characterized signaling
cascade. The receptor is coupled to the Gaq protein, which, upon activation, stimulates
phospholipase C (PLC).[4][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum,
triggering the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
[8] This cascade ultimately modulates enzyme activity, ion channel function, and gene
expression.[7]
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Caption: Canonical 5-HT2A Receptor Gg Signaling Pathway. (Within 100 characters)

The IND-Enabling Preclinical Workflow

Before a new drug candidate like lysergide tartrate can be administered to humans, it must
undergo a rigorous battery of preclinical studies as part of an IND-enabling program.[9] This
workflow is designed to characterize the compound's safety profile and provide the necessary
data for regulatory agencies to approve the initiation of clinical trials.[5] The process involves a
logical progression of studies, starting with pharmacology and pharmacokinetics and moving
into definitive toxicology and safety assessments.
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Caption: Standard workflow for IND-enabling preclinical studies. (Within 100 characters)

Non-Clinical Safety Studies

A series of GLP-compliant studies have been conducted to evaluate the abuse potential and
general toxicology of MM-120 (lysergide D-tartrate).[1] The available data comes from studies

in Sprague Dawley rats.
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Table 1: Summary of Publicly Available Non-
Clinical Safety Studies for Lysergide Tartrate

Study Type

Details

Species

Sprague Dawley Rat[1]

Administration Route

Oral Gavage[1]

Single-Dose Study

Dose Levels: 0 (vehicle), 0.5, 2.0, and 6.0
mg/kg.[1]Assessments: Modified Irwin test,
Functional Observation Battery (FOB).
[1]Findings: No effects at 0.5 mg/kg. At 6.0
mg/kg, transient vocalization (1/6 rats) and mild

piloerection (3/6 rats) were observed.[1]

Repeat-Dose Study

Duration: 4 weeks, daily dosing, followed by a 4-
week recovery.[1]Dose Levels: 0 (vehicle), 0.5,
2.0, and 6.0 mg/kg.[1]Assessments: FOB,
toxicological, and toxicokinetic evaluations.
[1]Findings: No changes in basic or fine
movements, ambulation, or rearing. No

evidence of physical dependence or withdrawal.

[1]

Receptor Binding

Method:In vitro receptor binding assay (Eurofins
CEREP BioPrint).[1]Findings: Agonist activity at
5-HT2A and 5-HT2C receptors, driving
hallucinogenic effects. Also showed agonist
activity at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-
HT6, and 5-HT7 receptors. Nanomolar affinity at

Dopamine D2 receptors.[1]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on essential physiological functions.[10][11]

Experimental Protocol: A core battery of safety pharmacology studies typically includes

assessments of the central nervous system (CNS), cardiovascular system, and respiratory
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system.

e CNS Assessment: Often integrated into toxicology studies via a Functional Observation
Battery (FOB) or Modified Irwin test, which evaluates behavioral and neurological changes in
rodents.[1] Parameters include assessment of appearance, behavior, autonomic function
(e.g., salivation, piloerection), and sensorimotor reflexes.

o Cardiovascular Assessment: Typically involves in vivo telemetry in a non-rodent species
(e.g., dog or non-human primate) to measure blood pressure, heart rate, and
electrocardiogram (ECG) parameters. An in vitro hERG (human Ether-a-go-go-Related
Gene) assay is also standard to assess the risk of QT interval prolongation.[11]

e Respiratory Assessment: Often conducted in rodents using whole-body plethysmography to
measure respiratory rate, tidal volume, and minute volume.[11]

For lysergide tartrate, the FOB and Modified Irwin tests in rats served as the CNS
assessment.[1] No significant adverse effects on basic movements or ambulation were noted
even after four weeks of daily dosing.[1]

Pharmacokinetics and Toxicokinetics (ADME)

Pharmacokinetic (PK) and toxicokinetic (TK) studies investigate the absorption, distribution,
metabolism, and excretion (ADME) of a drug.[12] TK data are collected during toxicology
studies to relate the observed toxic effects to the level of systemic exposure.[13]

Experimental Protocol: Preclinical ADME studies typically involve:

e In Vitro Assays: Using liver microsomes or hepatocytes to determine metabolic stability and
identify potential drug-drug interactions (e.g., CYP450 inhibition/induction).[13] Plasma
protein binding and blood partitioning are also assessed.

 In Vivo Studies: Single and multiple-dose PK studies are conducted in the toxicology
species. The drug is administered, and blood samples are collected at various time points to
determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and
AUC (area under the curve).[12] Mass balance studies using a radiolabeled version of the
compound are often performed to track excretion routes.[12]
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For lysergide tartrate, toxicokinetic evaluations were performed in rats, and its main
metabolite was identified as 2-oxo-3-hydroxy LSD.[1] However, detailed quantitative TK
parameters from these preclinical studies are not publicly available.

Genotoxicity

Genotoxicity testing is a battery of in vitro and in vivo assays designed to detect compounds
that can induce genetic damage, such as gene mutations and chromosomal aberrations.[14]
Specific genotoxicity results for lysergide tartrate are not publicly available. A standard testing
battery is required by regulatory guidelines (ICH S2(R1)).[15]

Standard Genotoxicity Testing Protocols

Experimental Protocol: The standard approach is a staged, two-option battery.
Option 1:

o Ames Test: An in vitro bacterial reverse mutation assay using several strains of Salmonella
typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and
frameshifts), with and without metabolic activation (S9 fraction).[16][17]

 In Vitro Mammalian Cell Assay: Typically a micronucleus test (MNvit) or a chromosomal
aberration assay in cultured mammalian cells (e.g., human peripheral blood lymphocytes,
CHO, TK®6 cells) to detect clastogenic (chromosome breaking) and aneugenic (chromosome
loss/gain) events.[17]

¢ In Vivo Assay: If an in vitro test is positive, an in vivo follow-up is required, typically a rodent
bone marrow micronucleus test.[18] This test assesses chromosomal damage in
polychromatic erythrocytes in animals treated with the test compound.
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Table 2: Standard In Vitro Genotoxicity Test
Battery (ICH S2(R1))

Test Endpoint Detected

Bacterial Reverse Mutation Assay (Ames Test) Gene mutation (point mutations, frameshifts)

i ) Chromosome damage (clastogenicity and
In Vitro Micronucleus Test o
aneugenicity)

In Vitro Mouse Lymphoma Assay (MLA) Gene mutation and clastogenicity

Carcinogenicity

Carcinogenicity studies are long-term (typically 2-year) bioassays in animals to evaluate the
cancer-causing potential of a drug.[19] These studies are generally required for drugs intended
for chronic or frequent intermittent use. Given the intended single or infrequent dosing regimen
for lysergide tartrate in treating GAD, the requirement for a full 2-year bioassay may be
evaluated by regulatory agencies based on the genotoxicity profile and the duration of clinical
use. No carcinogenicity study results for lysergide tartrate are publicly available.

Reproductive and Developmental Toxicology
(DART)

DART studies are designed to assess the potential effects of a drug on all stages of
reproduction and development.[20][21] This includes impacts on fertility, embryonic and fetal
development, and pre- and postnatal development.[19] While a Material Safety Data Sheet for
lysergide tartrate warns it "May damage fertility or the unborn child,” specific preclinical DART
study results have not been published.

Standard DART Study Protocols

Experimental Protocol: A full DART program is typically conducted in segments, as outlined by
ICH guidelines.[22]
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Table 3: Standard Segments of
Developmental and Reproductive Toxicology
(DART) Studies

Study Segment

Purpose and Typical Design

Segment I: Fertility and Early Embryonic
Development (FEED)

Purpose: To assess effects on male and female
reproductive function, including gamete
production, mating behavior, fertilization, and
implantation.[21]Design: Dosing of male and
female rodents before mating, through mating,

and until implantation for females.

Segment Il: Embryo-Fetal Development (EFD)

Purpose: To assess the potential for
teratogenicity (birth defects) and embryo-fetal
lethality.[21]Design: Dosing of pregnant females
during the period of major organogenesis.
Fetuses are examined near term for external,
visceral, and skeletal malformations. Typically
conducted in two species (one rodent, one non-
rodent, e.g., rabbit).[22]

Segment llI: Pre- and Postnatal Development
(PPND)

Purpose: To assess effects on late fetal
development, parturition (birth), lactation, and
offspring survival and development post-birth.
[22]Design: Dosing of pregnant females from
implantation through the end of lactation. The
offspring (F1 generation) are evaluated for

growth, development, and reproductive function.

Conclusion

The available preclinical data for lysergide tartrate, primarily from GLP-compliant studies in

rats, suggest it is well-tolerated at supratherapeutic doses with only mild and transient adverse

effects observed.[1] The safety profile is further supported by its well-defined mechanism of

action at serotonin receptors.[1] A complete preclinical toxicology package, following standard

international guidelines for safety pharmacology, genotoxicity, and reproductive toxicology,

would have been necessary to support its advancement into human clinical trials. While the
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detailed quantitative outcomes of these studies are not in the public domain, this guide outlines
the established methodologies and frameworks used to ensure a thorough safety evaluation for
potent CNS-active compounds like lysergide tartrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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